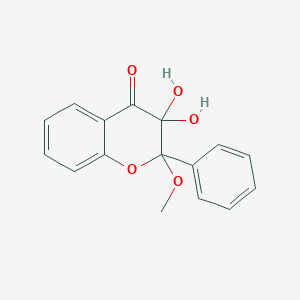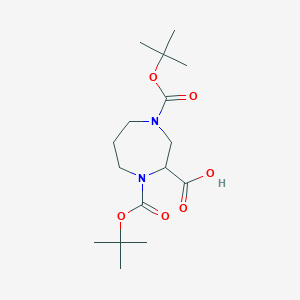
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is a chemical compound with the molecular formula C15H26N2O6. It is a derivative of diazepane, a seven-membered ring containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) groups are commonly used as protecting groups in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the diazepane ring with Boc groups. The reaction typically starts with the diazepane compound, which is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc groups are replaced with other functional groups.
Oxidation and Reduction: While less common, the diazepane ring can be subjected to oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Removal of Boc groups to yield the free amine.
Substitution: Formation of new derivatives with different functional groups.
Oxidation and Reduction: Alteration of the diazepane ring structure.
Applications De Recherche Scientifique
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The Boc groups provide protection during multi-step synthesis.
Biology: Employed in the modification of peptides and proteins. The Boc groups protect amines during peptide synthesis.
Medicine: Investigated for potential therapeutic applications, including drug development
Industry: Utilized in the production of specialty chemicals and materials. .
Mécanisme D'action
The mechanism of action of 1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid primarily involves the protection of amine groups. The Boc groups prevent unwanted reactions by temporarily blocking the amine functionality. This allows for selective reactions at other sites in the molecule. The Boc groups can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a piperazine ring instead of a diazepane ring.
1,4-Bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane: Contains an additional nitrogen atom in the ring structure.
Uniqueness
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is unique due to its seven-membered diazepane ring, which provides distinct chemical properties compared to six-membered piperazine rings. The presence of two Boc groups allows for selective protection and deprotection of amine functionalities, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C16H28N2O6 |
|---|---|
Poids moléculaire |
344.40 g/mol |
Nom IUPAC |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-8-7-9-18(11(10-17)12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20) |
Clé InChI |
XAHFFUOHWOKZKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)

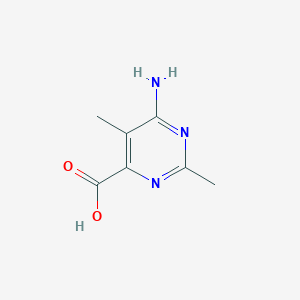
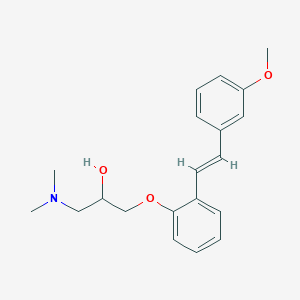
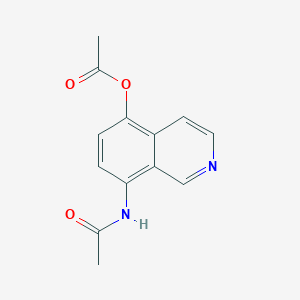
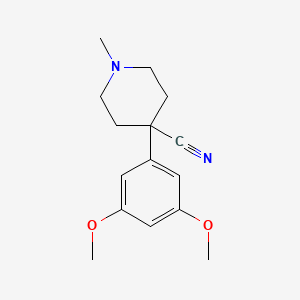
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
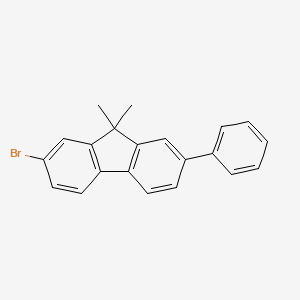
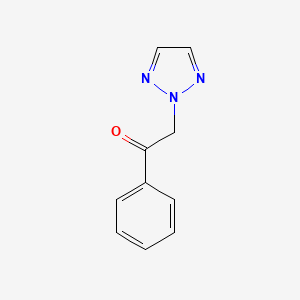
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)


